

Cross-Reactivity Profile of the Aurora Kinase Inhibitor ZM-447439

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Compound of Interest

Compound Name: ZM-32

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of ZM-447439, a potent and selective inhibitor of Aurora kinases. The information presented herein is intended to assist researchers in interpreting experimental results and to guide the development of new therapeutic agents. We will delve into its activity on primary targets and a panel of other kinases, supported by experimental data and detailed protocols.

ZM-447439 is a well-characterized, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.^{[1][2]} Accurate assessment of its selectivity is critical for understanding its cellular effects and potential therapeutic applications.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of ZM-447439 has been evaluated against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for its primary targets and a selection of off-target kinases. The data reveals a high affinity for Aurora A and B, with significantly less potency against other kinase families.^{[1][3]} There is some variability in the reported IC₅₀ values across different studies, which may be attributed to different assay conditions. For instance, one study reported IC₅₀ values of 110 nM and 130 nM for Aurora A and Aurora B, respectively, while another reported values of 1000 nM for Aurora A, 50 nM for Aurora B, and 250 nM for Aurora C.^{[1][4]}

Target Kinase	IC50 (nM)	Kinase Family
Aurora A	110[1] / 1000[4]	Serine/Threonine Kinase
Aurora B	130[1] / 50[4]	Serine/Threonine Kinase
Aurora C	250[4]	Serine/Threonine Kinase
MEK1	1790	Serine/Threonine Kinase
Src	1030	Tyrosine Kinase
Lck	880	Tyrosine Kinase
CDK1	>10,000	Serine/Threonine Kinase
PLK1	>10,000	Serine/Threonine Kinase
CHK1	>10,000	Serine/Threonine Kinase
IKK1	>10,000	Serine/Threonine Kinase
IKK2	>10,000	Serine/Threonine Kinase
cFLT2	>10,000	Tyrosine Kinase
KDR2	>10,000	Tyrosine Kinase
FAK	>10,000	Tyrosine Kinase
Zap-70	>10,000	Tyrosine Kinase

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ZM-447439's cross-reactivity.

Radiometric Kinase Assay (33P-ATP Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate peptide by the kinase and is considered a gold standard for kinase activity assays.[5]
[6]

Materials:

- Purified recombinant kinase
- Kinase-specific peptide substrate
- ZM-447439 (or other test compound)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 12.5 mM KCl, 2.5 mM NaF, 0.6 mM DTT, 6.25 mM MnCl₂)
- ATP solution (at or near the K_m for the specific kinase)
- [γ -³³P]ATP (specific activity $\geq 2,500$ Ci/mmol)
- 20% Phosphoric acid
- P30 nitrocellulose filters
- Scintillation counter (e.g., Betaplate™ counter)

Procedure:

- Prepare serial dilutions of ZM-447439 in the kinase reaction buffer.
- In a reaction plate, add the purified recombinant kinase (e.g., 1 ng) to the reaction buffer.
- Add the peptide substrate to a final concentration of 10 μ M.
- Add the serially diluted ZM-447439 or vehicle control to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and [γ -³³P]ATP (e.g., 10 μ M ATP for Aurora A or 5 μ M ATP for Aurora B, with 0.2 μ Ci [γ -³³P]ATP).
- Incubate the reaction at room temperature for 60 minutes.
- Stop the reaction by adding 20% phosphoric acid.
- Transfer the reaction mixture to P30 nitrocellulose filters.

- Wash the filters extensively with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- Measure the amount of ^{33}P incorporated into the peptide substrate using a scintillation counter.
- Determine the concentration of ZM-447439 that results in 50% inhibition of kinase activity (IC_{50}) by plotting the percentage of inhibition against the inhibitor concentration.

ADP-Glo™ Luminescence-Based Kinase Assay

This is a non-radioactive, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.^{[7][8]}

Materials:

- Purified recombinant kinase
- Kinase-specific substrate
- ZM-447439 (or other test compound)
- Kinase reaction buffer
- ATP solution
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Luminometer

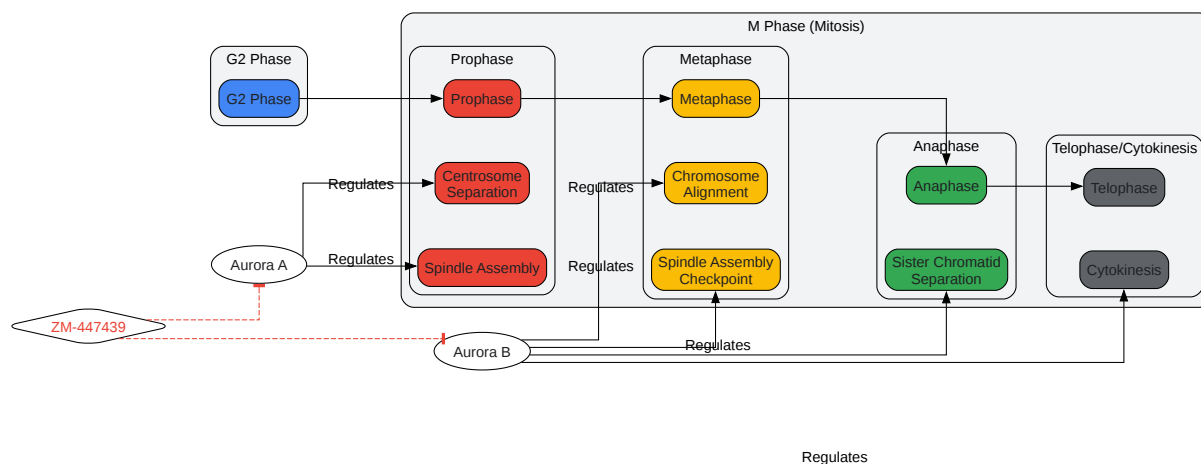
Procedure:

- Set up the kinase reaction in a multiwell plate by combining the kinase, substrate, kinase reaction buffer, and ATP.
- Add serial dilutions of ZM-447439 or vehicle control to the reaction wells.
- Incubate the reaction at room temperature for the desired period (e.g., 60 minutes).

- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ATP concentration.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate-reading luminometer.
- Calculate the IC50 value by plotting the luminescence signal (proportional to ADP production) against the inhibitor concentration.

Visualizations

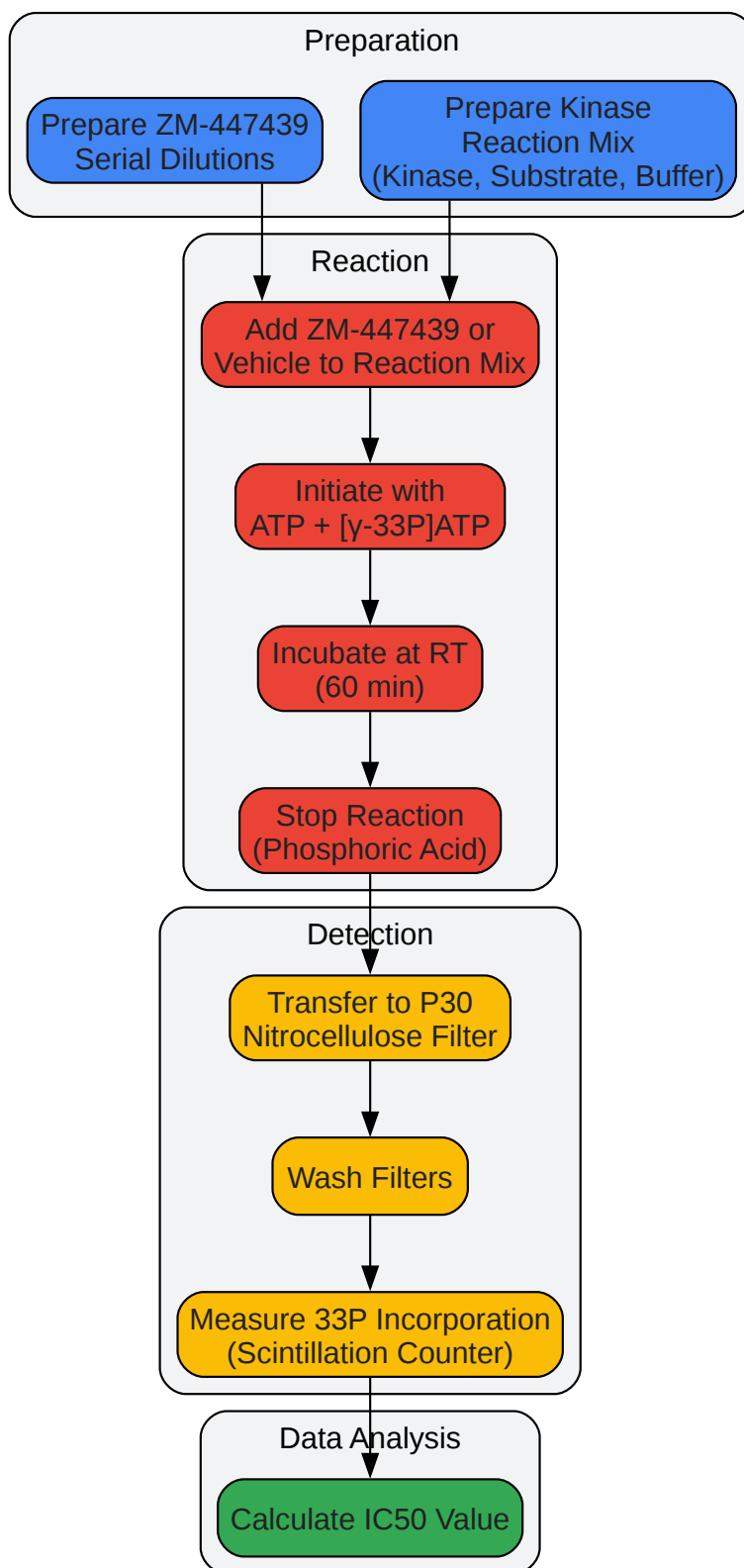
Aurora Kinase Signaling Pathway in Mitosis



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Caption: Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflow for Radiometric Kinase Assay



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Caption: Radiometric Kinase Assay Workflow.

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